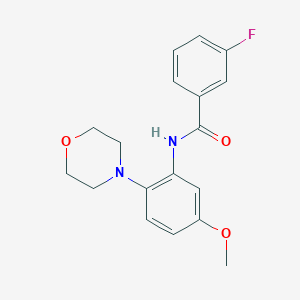![molecular formula C22H26FN3O2 B243914 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243914.png)
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves binding to specific receptors in the brain. This compound has been found to bind to the sigma-1 receptor, which is a receptor that is involved in the regulation of neurotransmitter release. By binding to this receptor, 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide can modulate neurotransmitter release and affect the function of the nervous system.
Biochemical and Physiological Effects:
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to have neuroprotective effects, and may have potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for the sigma-1 receptor. This compound can be used to study the function of this receptor and its role in neurotransmitter release. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to investigate its effects on other receptors in the brain and its potential as a tool for studying the function of these receptors. Additionally, further research is needed to determine the safety and toxicity of this compound, and its potential for use in clinical settings.
合成法
The synthesis of 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step is the synthesis of 4-fluoronitrobenzene, which is then reacted with 4-(3-methylbutanoyl)-1-piperazine to form 4-(3-methylbutanoyl)-1-(4-fluoronitrophenyl)piperazine. This compound is then reduced to form 4-(3-methylbutanoyl)-1-(4-fluoroanilino)piperazine, which is then reacted with benzoyl chloride to form the final product, 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.
科学的研究の応用
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. Some of the scientific research applications of this compound include studying its effects on neurotransmitter release, investigating its potential as a therapeutic agent for neurological disorders, and exploring its potential as a tool for studying the function of specific receptors in the brain.
特性
分子式 |
C22H26FN3O2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26FN3O2/c1-16(2)15-21(27)26-13-11-25(12-14-26)20-9-7-19(8-10-20)24-22(28)17-3-5-18(23)6-4-17/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
InChIキー |
AUEKKZAUWWLYGX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)